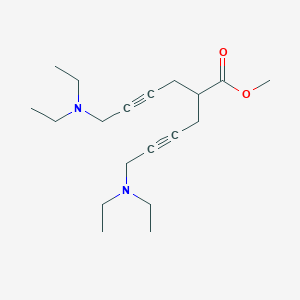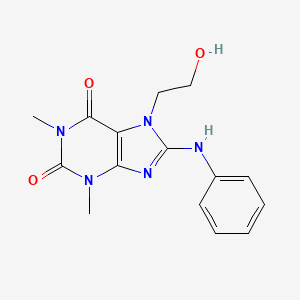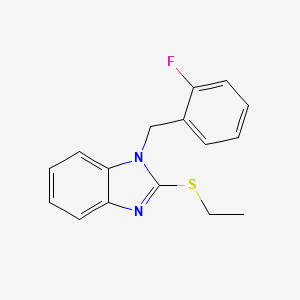
6-Diethylamino-2-(4-diethylamino-but-2-ynyl)-hex-4-ynoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(diethylamino)-2-[4-(diethylamino)-2-butynyl]-4-hexynoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of diethylamino groups and a hexynoate ester, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(diethylamino)-2-[4-(diethylamino)-2-butynyl]-4-hexynoate typically involves multi-step organic reactions. The process begins with the preparation of the diethylamino groups, followed by the introduction of the butynyl and hexynoate moieties. Common reagents used in these reactions include alkyl halides, amines, and acetylenes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(diethylamino)-2-[4-(diethylamino)-2-butynyl]-4-hexynoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the diethylamino groups or the alkyne moieties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a wide range of substituted compounds with different properties.
Scientific Research Applications
Methyl 6-(diethylamino)-2-[4-(diethylamino)-2-butynyl]-4-hexynoate has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 6-(diethylamino)-2-[4-(diethylamino)-2-butynyl]-4-hexynoate involves its interaction with specific molecular targets and pathways. The diethylamino groups can interact with biological macromolecules, altering their function and activity. The compound’s unique structure allows it to participate in various biochemical processes, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
7-Diethylamino-4-hydroxycoumarin-rhodamine B conjugate: Known for its fluorescent properties and used in imaging applications.
Diethylaminosulfur trifluoride: Used as a fluorinating reagent in organic synthesis.
7-Diethylamino-3-(4’-maleimidylphenyl)-4-methylcoumarin: Utilized in protein labeling and crosslinking studies.
Uniqueness
Methyl 6-(diethylamino)-2-[4-(diethylamino)-2-butynyl]-4-hexynoate stands out due to its unique combination of diethylamino groups and alkyne moieties, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound with broad applications in various fields of research.
Properties
Molecular Formula |
C19H32N2O2 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
methyl 6-(diethylamino)-2-[4-(diethylamino)but-2-ynyl]hex-4-ynoate |
InChI |
InChI=1S/C19H32N2O2/c1-6-20(7-2)16-12-10-14-18(19(22)23-5)15-11-13-17-21(8-3)9-4/h18H,6-9,14-17H2,1-5H3 |
InChI Key |
WKRMXOVEWFMFGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC#CCC(CC#CCN(CC)CC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Bis(trifluoromethyl)-2,3,6,7-tetrahydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B11098789.png)
![1-Naphthyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11098792.png)
![4-[(Z)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11098796.png)
![(2{R},3{R},10B{S})-3-(1-Adamantylcarbonyl)-2-[3-(methylthio)phenyl]-2,3-dihydropyrrolo[2,1-{A}]isoquinoline-1,1(10B{H})-dicarbonitrile](/img/structure/B11098804.png)

![4-[({(2Z)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid](/img/structure/B11098811.png)
![4-chloro-N-(2-{[4-(dimethylamino)-6-(methylsulfanyl)-1,3,5-triazin-2-yl]amino}ethyl)benzenesulfonamide](/img/structure/B11098823.png)

![N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]pyridine-3-carbohydrazide](/img/structure/B11098834.png)
![N-[(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzamide](/img/structure/B11098842.png)
![4-(Phenylamino)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11098850.png)
![(Z)-2-Bromo-3-phenyl-2-propenal 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-YL]hydrazone](/img/structure/B11098854.png)
![(2E,5Z)-3-Cyclopentyl-5-[(1H-indol-3-YL)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11098857.png)
